molecular formula C9H9Br2NO4 B1398585 Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate CAS No. 1799434-69-7

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate

Cat. No. B1398585
M. Wt: 354.98 g/mol
InChI Key: MYUWTSUPCNREAU-UHFFFAOYSA-N
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Description

“Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate” is a chemical compound with the molecular formula C9H9Br2NO4 . It is also known by other names such as “methyl 4,6-dibromo-3-methoxypyridine-2-carboxylate” and "2-Pyridinecarboxylic acid, 4,6-dibromo-3-methoxy-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate” includes a pyridine ring substituted with bromine atoms at the 4 and 6 positions and methoxymethoxy and carboxylate groups at the 3 and 2 positions, respectively . The InChI string representation of the molecule is InChI=1S/C8H7Br2NO3/c1-13-7-4(9)3-5(10)11-6(7)8(12)14-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate” has a molecular weight of 324.95 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass is 324.87722 g/mol, and its monoisotopic mass is 322.87927 g/mol . The topological polar surface area is 48.4 Ų .

Scientific Research Applications

Coordination Chemistry and Ligand Preorganization

The compound's structural resemblance to picolinic acid derivatives facilitates its utility in coordination chemistry, particularly in forming complexes with metal ions. A study emphasized the synthesis of hexadentate picolinic acid-based bispidine ligands, showcasing their preorganization for octahedral coordination geometries, especially for Jahn-Teller labile ground states like CuII centers. Such preorganization is beneficial in forming stable and well-defined metal complexes, essential in various catalysis and material science applications (Comba et al., 2016).

Synthetic Chemistry and Molecular Structures

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate analogs have been pivotal in synthesizing complex molecular structures. For instance, compounds involving methoxysalicylaldehyde and thiosemicarbazones showcased unique coordination chemistry with metals like molybdenum, leading to insights into the geometry and interaction of such complexes (Milić et al., 2009). Additionally, insights into the synthesis of vertilecanin derivatives via nicotinic acid have been provided, highlighting the role of similar compounds in facilitating complex synthesis pathways (Demirci et al., 2008).

Catalysis and Reaction Mechanisms

Compounds related to Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate have been employed as ligands in catalytic processes. Studies have shown their role in sulfoxidation reactions, indicating their potential in catalysis and reaction mechanism studies (Shan et al., 2002). Furthermore, their involvement in hydroesterification and hydroformylation of hydrocarbons, when used as ligands with rhodium complexes, highlights the compound's versatility and potential in industrial catalysis applications (Hung-Low et al., 2005).

Material Science and Luminescence Studies

The structural analogs of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate have been instrumental in the synthesis and study of luminescent materials. Research on copper iodide complexes with picoline ligands revealed vapochromism and luminescence, underscoring their potential in creating luminescent materials with variable properties (Cariati et al., 2000).

properties

IUPAC Name

methyl 4,6-dibromo-3-(methoxymethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO4/c1-14-4-16-8-5(10)3-6(11)12-7(8)9(13)15-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWTSUPCNREAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(N=C(C=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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